molecular formula C7H7NO3 B12875110 Glycine, N-(2-furanylmethylene)- CAS No. 375365-51-8

Glycine, N-(2-furanylmethylene)-

Cat. No.: B12875110
CAS No.: 375365-51-8
M. Wt: 153.14 g/mol
InChI Key: HBKWGWXLBXMSTG-UHFFFAOYSA-N
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Description

2-((Furan-2-ylmethylene)amino)acetic acid is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound features a furan ring, which is a five-membered aromatic ring with one oxygen atom, and an aminoacetic acid moiety, which is a simple amino acid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Furan-2-ylmethylene)amino)acetic acid typically involves the condensation reaction between furan-2-carbaldehyde and glycine. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction can be represented as follows:

Furan-2-carbaldehyde+Glycine2-((Furan-2-ylmethylene)amino)acetic acid\text{Furan-2-carbaldehyde} + \text{Glycine} \rightarrow \text{2-((Furan-2-ylmethylene)amino)acetic acid} Furan-2-carbaldehyde+Glycine→2-((Furan-2-ylmethylene)amino)acetic acid

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions to achieve high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-((Furan-2-ylmethylene)amino)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The compound can be reduced to form the corresponding furan-2-ylmethylamine derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products

Scientific Research Applications

2-((Furan-2-ylmethylene)amino)acetic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex furan derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new therapeutic agents due to its biological activity.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-((Furan-2-ylmethylene)amino)acetic acid is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A precursor in the synthesis of 2-((Furan-2-ylmethylene)amino)acetic acid.

    Furan-2,5-dicarboxylic acid: An oxidation product of the furan ring.

    Furan-2-ylmethylamine: A reduction product of the compound.

Uniqueness

2-((Furan-2-ylmethylene)amino)acetic acid is unique due to its combination of a furan ring and an aminoacetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

CAS No.

375365-51-8

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

2-(furan-2-ylmethylideneamino)acetic acid

InChI

InChI=1S/C7H7NO3/c9-7(10)5-8-4-6-2-1-3-11-6/h1-4H,5H2,(H,9,10)

InChI Key

HBKWGWXLBXMSTG-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=NCC(=O)O

Origin of Product

United States

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